4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one
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Overview
Description
4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one is an organic compound with the molecular formula C12H11F3O2. It is a colorless to light yellow liquid that is used in various chemical reactions and applications. This compound is known for its unique structure, which includes an ethoxy group, a trifluoromethyl group, and a phenyl group attached to a butenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-3-buten-2-one with an appropriate phenyl-substituted reagent under controlled conditions. One common method involves the use of phenylmagnesium bromide, which reacts with 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one to afford ethoxy group substitution products . Another method involves the reaction with organozinc compounds, leading to products arising from 1,2-addition to the carbonyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled environments ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Phenylmagnesium bromide: Used for ethoxy group substitution.
Organozinc compounds: Used for 1,2-addition to the carbonyl group.
Triethyl phosphite: Used in heating reactions to afford [4+2] cycloaddition products.
Major Products Formed
Ethoxy group substitution products: Formed from reactions with phenylmagnesium bromide.
1,2-addition products: Formed from reactions with organozinc compounds.
Cycloaddition products: Formed from reactions with triethyl phosphite.
Scientific Research Applications
4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one is used in various scientific research applications, including:
Biology: Used in the synthesis of biologically active compounds.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. The compound’s trifluoromethyl group enhances its reactivity and stability, allowing it to participate in various chemical reactions. The ethoxy group and phenyl group contribute to its unique chemical properties, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar structure but lacks the phenyl group.
1,1,1-Trifluoro-3-buten-2-one: Lacks both the ethoxy and phenyl groups.
Uniqueness
4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one is unique due to the presence of both the ethoxy group and the phenyl group, which enhance its reactivity and make it suitable for a wide range of applications in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
(Z)-4-ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-2-17-10(8-11(16)12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPXVYOTRJEEJF-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\C(=O)C(F)(F)F)/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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